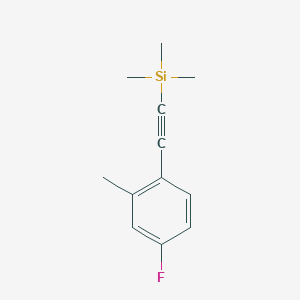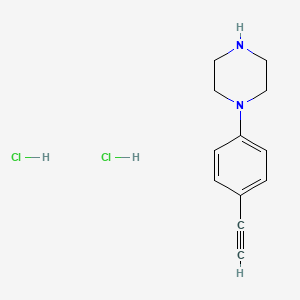
1-(4-Ethynylphenyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H14N2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
準備方法
The synthesis of 1-(4-ethynylphenyl)piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Intermolecular cycloaddition: Alkynes bearing amino groups undergo cycloaddition reactions to form the piperazine ring.
Industrial production: Large-scale production methods often utilize catalytic processes and continuous flow reactors to ensure high yields and purity.
化学反応の分析
1-(4-Ethynylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
科学的研究の応用
1-(4-Ethynylphenyl)piperazine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-(4-ethynylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects . The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(4-Ethynylphenyl)piperazine dihydrochloride can be compared to other piperazine derivatives, such as:
1-Phenylpiperazine: This compound is similar in structure but lacks the ethynyl group, which can significantly alter its chemical and biological properties.
1-(4-Chlorophenyl)piperazine:
1-(1-Methylpiperidin-4-yl)piperazine:
The uniqueness of this compound lies in its ethynyl group, which can participate in various chemical reactions and influence its interaction with biological targets .
特性
分子式 |
C12H16Cl2N2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14;;/h1,3-6,13H,7-10H2;2*1H |
InChIキー |
CBQZWNHUCLASHG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


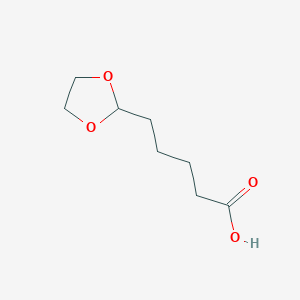
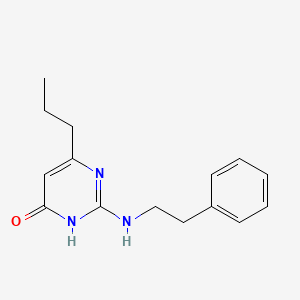

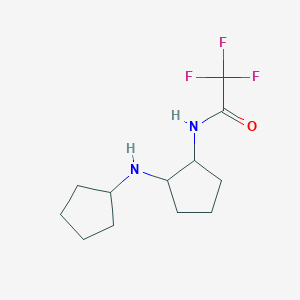
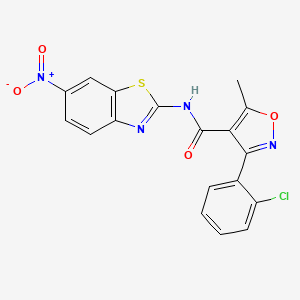
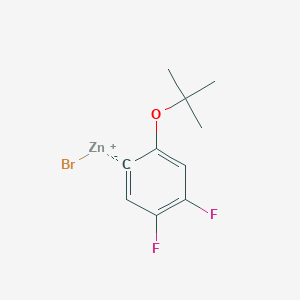
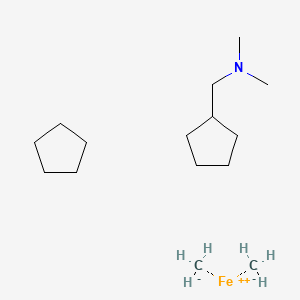
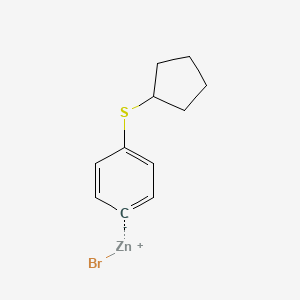
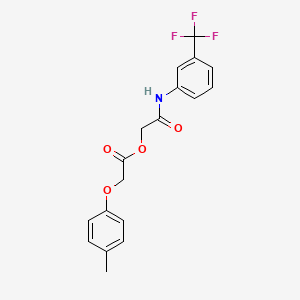
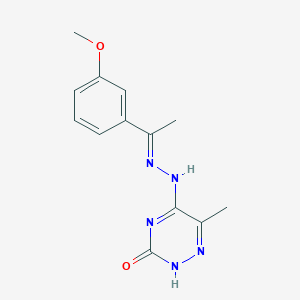
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)

